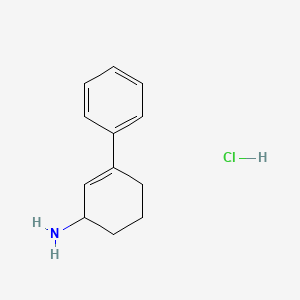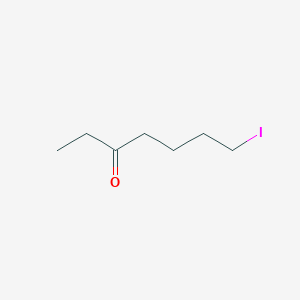![molecular formula C27H31F3N2O B14313523 Pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- CAS No. 113743-12-7](/img/structure/B14313523.png)
Pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- is a complex organic compound belonging to the pyrimidine family. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 in the ring. This particular compound is characterized by the presence of a nonyl group at position 5 and a 4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl group at position 2. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method for synthesizing pyrimidine derivatives is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions for this process are generally mild and environmentally friendly, making it a popular choice for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of pyrimidine derivatives often involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes may include continuous flow reactions, high-throughput screening, and the use of advanced catalytic systems to achieve high yields and purity. The specific methods used for the industrial production of pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- would depend on the desired scale and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the pyrimidine ring or its substituents.
Common Reagents and Conditions
Common reagents used in the reactions of pyrimidine derivatives include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium (Pd) catalysts are often used in cross-coupling reactions like the Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Applications De Recherche Scientifique
Pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- has several scientific research applications, including:
Medicinal Chemistry: Pyrimidine derivatives are widely studied for their potential as therapeutic agents, including anticancer, antiviral, and anti-inflammatory properties.
Biology: The compound can be used in biological research to study its effects on cellular processes and molecular pathways.
Agriculture: Pyrimidine derivatives are explored for their potential as agrochemicals, including herbicides and fungicides.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways . For example, pyrimidine derivatives have been shown to inhibit the NF-kB inflammatory pathway, leading to anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- include other pyrimidine derivatives with different substituents. Some examples are:
- 2,4-Dichloro-6-phenylpyrimidine
- 2-Chloro-4-(1’,3’-dithian-2’-yl)pyrimidine
- Triazole-pyrimidine hybrids
Uniqueness
The uniqueness of pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, for example, can enhance the compound’s stability and bioactivity, making it a valuable candidate for various applications .
Propriétés
Numéro CAS |
113743-12-7 |
|---|---|
Formule moléculaire |
C27H31F3N2O |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]pyrimidine |
InChI |
InChI=1S/C27H31F3N2O/c1-2-3-4-5-6-7-8-9-22-18-31-26(32-19-22)23-12-16-25(17-13-23)33-20-21-10-14-24(15-11-21)27(28,29)30/h10-19H,2-9,20H2,1H3 |
Clé InChI |
SKTIMQTWOFKSDN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Bis[(trifluoromethyl)sulfanyl]methanamine](/img/structure/B14313443.png)
![4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine](/img/structure/B14313448.png)
![4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile](/img/structure/B14313460.png)
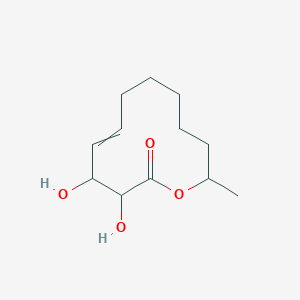
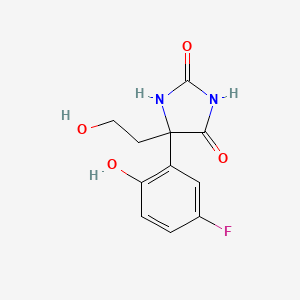
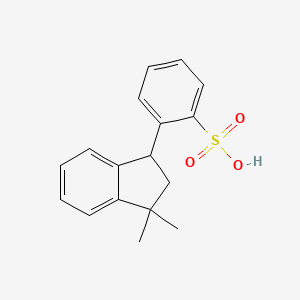
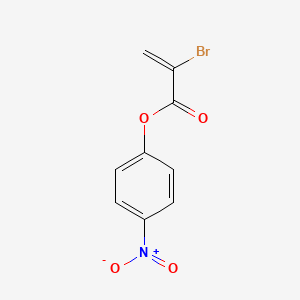
![2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one](/img/structure/B14313482.png)
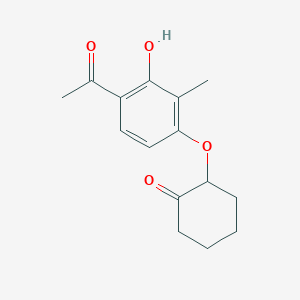

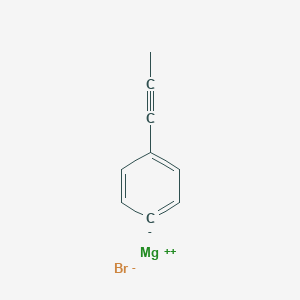
![6-Iododecahydro-1H-benzo[7]annulen-2-ol](/img/structure/B14313490.png)
